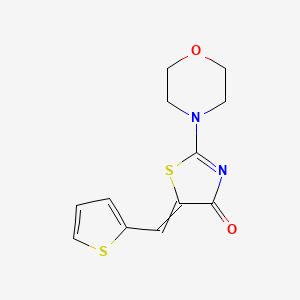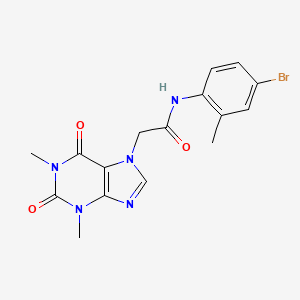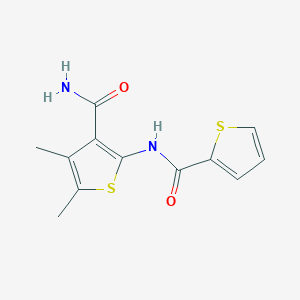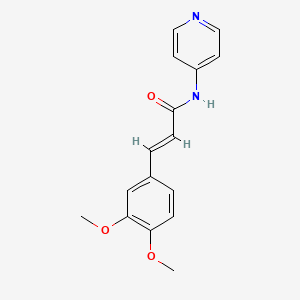![molecular formula C19H18N2O7 B10812340 Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10812340.png)
Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step organic reactions. Starting materials typically include furan-2-carboxylic acid, which is esterified to produce furan-2-carbonyloxy compounds. These compounds then react with methoxy-substituted aromatic amines and diketones under controlled conditions to form the tetrahydropyrimidine core. Common reaction conditions include acidic or basic catalysts, temperature control, and inert atmospheres to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthetic route may be optimized to increase yield and purity. Methods such as continuous flow reactors, microwave-assisted synthesis, and catalytic hydrogenation might be employed. Additionally, large-scale purification techniques like recrystallization and chromatography are used to ensure the compound meets quality standards.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions typically yield simpler, hydrogenated products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated solvents and Lewis acids, such as aluminum chloride (AlCl3), are frequently employed.
Major Products
The major products formed depend on the specific reaction conditions, but may include various substituted pyrimidines, furan-2-carboxylate derivatives, and methoxy-substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to new materials with desired properties.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique molecular framework could interact with specific biological targets, leading to the development of new therapeutics.
Medicine
While not yet commercially available as a drug, it shows promise in medicinal chemistry. Research is focused on its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industrial applications, this compound could be utilized in the manufacture of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it a valuable component in high-performance products.
作用機序
The mechanism by which this compound exerts its effects varies by application. In medicinal chemistry, it may inhibit specific enzymes or receptors, disrupting biological pathways involved in disease progression. Its molecular targets include kinases, G-protein coupled receptors, and ion channels, among others.
類似化合物との比較
Similar Compounds
Methyl 4-[4-(furan-2-carbonyloxy)-3-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-5-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate
Uniqueness
Compared to these similar compounds, Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific substitution pattern and functional groups, which may confer unique biological activities and chemical reactivities. This uniqueness makes it a focal point in research aiming to discover novel applications and derivatives.
Hopefully, this article gives you a detailed look at the compound and its various aspects!
特性
IUPAC Name |
methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-10-15(18(23)26-3)16(21-19(24)20-10)11-6-7-12(14(9-11)25-2)28-17(22)13-5-4-8-27-13/h4-9,16H,1-3H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSJQOMOUXCQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole](/img/structure/B10812276.png)
![N-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide](/img/structure/B10812280.png)

![3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B10812295.png)
![3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10812296.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B10812307.png)
![2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B10812314.png)
![2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B10812322.png)

![N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide](/img/structure/B10812326.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide](/img/structure/B10812330.png)
